molecular formula C6H5Cl2NO2 B1613499 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 24691-30-3

3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1613499
CAS No.: 24691-30-3
M. Wt: 194.01 g/mol
InChI Key: HIXZMJPBUJFSPJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that contains a pyrrole ring substituted with two chlorine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One of the synthetic routes involves the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, yielding pyrrole-2-carboxylic acid.

    Industrial Production Methods: Industrial production methods for 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid are not well-documented in the literature. the synthesis typically involves multi-step reactions starting from readily available precursors and employing various catalysts and reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The chlorine atoms at positions 3 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules used in pharmaceuticals and agrochemicals.

Biology:

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, especially in designing molecules that can interact with specific biological targets.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: Lacks the chlorine and methyl substitutions, making it less reactive in certain chemical reactions.

    3,4-Dichloropyrrole: Lacks the carboxylic acid group, which limits its applications in biological systems.

    5-Methylpyrrole-2-carboxylic acid: Lacks the chlorine substitutions, affecting its chemical reactivity and biological activity.

Uniqueness:

    Structural Features: The combination of chlorine atoms, a methyl group, and a carboxylic acid group in 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid provides a unique set of chemical and biological properties that are not present in similar compounds.

    Reactivity: The presence of chlorine atoms enhances the compound’s reactivity in substitution reactions, while the carboxylic acid group allows for further functionalization and interaction with biological targets.

Properties

IUPAC Name

3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXZMJPBUJFSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648827
Record name 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24691-30-3
Record name 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24691-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-2-carboxylic acid, 3,4-dichloro-5-methyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate (Intermediate 2; 7.765 g, 0.03496 mol) was dissolved in MeOH (80 ml) and DCM (10 ml) and slowly added to a 70° C. solution of 2 N LiOH (105 ml, 0.21 mol). After 2 h, the reaction mixture was cooled to room temperature and then in an ice bath, followed by acidification with 2 N HCl. The mixture was stirred at 0° C. for 1 h, and a purple solid was filtered, washed with water and lyophilized overnight to give 4.314 g (0.0222 mol, 64% yield) of the desired product. MS (ES−): 192.13, 194.13 for C6H5Cl2NO2; NMR: 2.17 (s, 3H).
Quantity
7.765 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
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Reactant of Route 6
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